S-Isopropylisothiourea hydrobromide
Overview
Description
S-Isopropylisothiourea hydrobromide is a potent inhibitor of NO synthase, with selectivity for the inducible form . It acts at the arginine binding site . Its molecular weight is 199.11 and its formula is C4H10N2S.HBr .
Molecular Structure Analysis
The molecular structure of S-Isopropylisothiourea hydrobromide can be represented by the canonical SMILES: NC(SC©C)=N.Br .Physical And Chemical Properties Analysis
S-Isopropylisothiourea hydrobromide is soluble to 100 mM in DMSO . It has a molecular weight of 199.11 and its formula is C4H10N2S.HBr .Scientific Research Applications
Antitumor Potential
S-Isopropylisothiourea hydrobromide has demonstrated high antitumor potential. The NOS inhibitor T1023, a derivative of S-Isopropylisothiourea hydrobromide, showed significant antiangiogenic activity in several animal tumor models and enhanced the antitumor effects of other treatments like bevacizumab, cyclophosphamide, and γ-radiation. A new compound, T1084, combining NOS-inhibiting and PDK-inhibiting activity, indicated a synergistic antitumor effect without signs of adaptation by experimental neoplasias, suggesting its potential in cancer treatment (Filimonova et al., 2022).
Antimicrobial and Nitric Oxide Synthase Inhibitory Activities
Isothiourea derivatives, including S-Isopropylisothiourea hydrobromide, have been studied for their antimicrobial properties. They demonstrated activity against various Gram-positive and Gram-negative bacterial strains, yeast species, and protozoan species. Additionally, some isothiourea derivatives showed significant inhibition of nitric oxide synthase activity, suggesting their potential for further study in antimicrobial and enzymatic inhibition applications (Kazimierczuk et al., 2010).
Radioprotective Effects
Research on S-Isopropylisothiourea hydrobromide derivatives, like T1082, showed promising radioprotective effects. These derivatives effectively limited the severity of acute radiation skin reactions in animal models, indicating potential development as pharmacological agents for preventing radiation therapy complications (Filimonova et al., 2022).
Surface Activity and Thermodynamics
The surface activity and thermodynamic properties of S-Isopropylisothiourea hydrobromide derivatives were investigated in studies exploring their adsorption at the air-water interface. These properties are essential for various industrial and biomedical applications, such as in the design of surfactants and drug delivery systems (Lehanine & Badache, 2016).
properties
IUPAC Name |
propan-2-yl carbamimidothioate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S.BrH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGVZEOMLCTKRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC(=N)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431048 | |
Record name | S-Isopropylisothiourea hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Isopropylisothiourea hydrobromide | |
CAS RN |
4269-97-0 | |
Record name | S-Isopropylisothiourea hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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